molecular formula C14H14FNO3S B2440984 4-fluoro-N-(2-phenoxyethyl)benzenesulfonamide CAS No. 1105234-23-8

4-fluoro-N-(2-phenoxyethyl)benzenesulfonamide

Cat. No.: B2440984
CAS No.: 1105234-23-8
M. Wt: 295.33
InChI Key: WCSZXIBWFRSOGC-UHFFFAOYSA-N
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Description

4-Fluoro-N-(2-phenoxyethyl)benzenesulfonamide is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and environmental applications. This compound is known for its role in drug development, particularly in the treatment of various diseases such as cancer, cardiovascular disorders, and inflammatory conditions.

Properties

IUPAC Name

4-fluoro-N-(2-phenoxyethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FNO3S/c15-12-6-8-14(9-7-12)20(17,18)16-10-11-19-13-4-2-1-3-5-13/h1-9,16H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCSZXIBWFRSOGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCNS(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(2-phenoxyethyl)benzenesulfonamide typically involves the reaction of 4-fluorobenzenesulfonyl chloride with 2-phenoxyethylamine. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Substitution Reactions

The electron-deficient aromatic ring facilitates nucleophilic aromatic substitution (NAS) . In one study, benzenesulfonamide derivatives underwent substitution at the 4-fluoro position when treated with nucleophiles like amines or alkoxides under basic conditions . For example:

  • Reaction with piperazine derivatives in the presence of K2_2CO3_3 yielded N-substituted piperazine-sulfonamide hybrids with enhanced biological activity .

Acylation and Sulfonylation

The sulfonamide nitrogen participates in acylation reactions with activated carbonyl reagents:

ReagentProductYield (%)ConditionsSource
Boc-glycineBoc-protected glycine derivative85DIEA, CH2_2Cl2_2
3-Cl-benzenesulfonyl chlorideDisulfonamide analog84Mechanochemical milling

This reactivity enables modular derivatization for drug discovery .

Reduction Reactions

The nitro group in nitro-substituted analogs undergoes catalytic hydrogenation to form amino derivatives, enhancing solubility and bioactivity:

Starting MaterialProductCatalystSelectivity Index (SI)Source
4-NO2_2-analog4-NH2_2-analogPd/C>383.36
3-NO2_2-analog3-NH2_2-analogPd/C>105.19

Reduction products showed improved antiviral and anticancer profiles .

Cross-Electrophile Coupling (XEC)

In nickel-catalyzed reactions, the benzylic sulfonamide group engages in intramolecular cyclopropanation with alkyl halides:

  • A Ni/Mg system enabled the synthesis of monosubstituted cyclopropanes via an invertive SN_N2 mechanism .

  • Key intermediates included benzylnickel species reacting with alkyl chlorides at room temperature .

Metabolic Transformations

In vitro studies revealed oxidative metabolism at the phenoxyethyl chain:

  • CYP3A4-mediated O-dealkylation produced 4-fluorobenzenesulfonamide and 2-phenoxyethanol metabolites .

  • Minor pathways included hydroxylation at the bicyclic octane moiety .

Biological Activity Correlation

Structural modifications directly influenced pharmacological properties:

DerivativeIC50_{50} (nM)TargetApplicationSource
4-NH2_2-analog0.09 ± 0.03HIV-1 capsidAntiviral
3-OMe-analog25.06Carbonic anhydrase IXAnticancer
2-F-analog10.93Carbonic anhydrase IXAntibacterial

Stereochemical Considerations

The sulfonamide’s chiral center influences reaction outcomes:

  • Invertive mechanisms dominated in cyclopropanation, preserving enantiomeric excess in products .

  • Racemization was minimized in mechanochemical reactions due to shorter reaction times .

This compound’s versatility in substitution, reduction, and coupling reactions makes it a valuable scaffold in medicinal chemistry and materials science. Mechanochemical methods and nickel catalysis have emerged as key strategies for sustainable derivatization .

Scientific Research Applications

Scientific Research Applications

The compound has several notable applications across various fields:

  • Medicinal Chemistry :
    • Anti-cancer Properties : Investigated for its potential to inhibit cancer cell proliferation by targeting specific molecular pathways involved in tumor growth.
    • Anti-inflammatory Effects : Explored as a therapeutic agent to reduce inflammation through the inhibition of enzymes involved in inflammatory pathways.
    • Cardiovascular Protection : Studied for its ability to protect against cardiovascular diseases by modulating lipid profiles and reducing oxidative stress.
  • Biological Research :
    • Enzyme Inhibition : Demonstrated inhibitory effects on various enzymes, including acetylcholinesterase and cyclooxygenases, which are crucial in the treatment of neurodegenerative diseases and inflammatory conditions .
    • Behavioral Studies : Used in animal models to study its effects on behavioral sensitization related to drug addiction, particularly nicotine .
  • Chemical Synthesis :
    • Serves as a building block in the synthesis of more complex organic molecules, particularly fluorinated pharmaceuticals and agrochemicals .

Anti-inflammatory Activity

A study evaluated the anti-inflammatory properties of 4-fluoro-N-(2-phenoxyethyl)benzenesulfonamide in a murine model. The results indicated significant reductions in edema compared to standard anti-inflammatory drugs like diclofenac sodium. The compound exhibited a percentage inhibition of edema at a concentration of 1 mM significantly higher than controls, suggesting its potential as an anti-inflammatory agent.

Behavioral Sensitization

In research focused on nicotine-induced behavioral sensitization in mice, administration of the compound significantly attenuated locomotor activity associated with nicotine exposure. This effect was dose-dependent, indicating its potential role in modulating addiction-related behaviors .

Data Table: Summary of Biological Activities

Target EnzymeIC50 Value (μM)Activity Level
Acetylcholinesterase10.4Moderate Inhibition
Butyrylcholinesterase7.7Moderate Inhibition
COX-1Not specifiedInhibitory Activity
COX-2Not specifiedInhibitory Activity
LOX-5Not specifiedInhibitory Activity
LOX-15Not specifiedInhibitory Activity

Mechanism of Action

The mechanism of action of 4-fluoro-N-(2-phenoxyethyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its therapeutic effects. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby reducing inflammation. Additionally, it may interact with receptors involved in cell proliferation, leading to its anti-cancer effects .

Comparison with Similar Compounds

Similar Compounds

    N-Fluorobenzenesulfonimide: A commonly used electrophilic fluorinating agent in organic synthesis.

    N-Fluorodi(benzenesulfonyl)amine: Another fluorinating agent with similar properties.

    N-Fluorodibenzenesulfonimide:

Uniqueness

4-Fluoro-N-(2-phenoxyethyl)benzenesulfonamide is unique due to its specific structure, which allows it to interact with a wide range of molecular targets. Its combination of a fluorine atom and a sulfonamide group provides it with distinct chemical and biological properties, making it a valuable compound in scientific research and drug development.

Biological Activity

4-Fluoro-N-(2-phenoxyethyl)benzenesulfonamide is a sulfonamide compound that has gained attention for its diverse biological activities, particularly in medicinal chemistry. Its unique structure allows it to interact with various molecular targets, making it a candidate for therapeutic applications in treating diseases such as cancer, cardiovascular disorders, and inflammatory conditions.

Chemical Structure and Synthesis

The compound is synthesized through the reaction of 4-fluorobenzenesulfonyl chloride with 2-phenoxyethylamine in the presence of a base like triethylamine or sodium hydroxide. This reaction typically occurs at room temperature or slightly elevated temperatures to ensure complete conversion to the desired product. The resulting compound exhibits a sulfonamide functional group, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in disease pathways. For instance, it may inhibit enzymes linked to inflammatory processes and interact with receptors that regulate cell proliferation, thereby exerting anti-cancer effects.

Biological Activity Overview

Activity Description
Anti-cancer Inhibits pathways involved in tumor growth and proliferation.
Anti-inflammatory Reduces inflammation by inhibiting pro-inflammatory enzymes.
Cardiovascular protection Potentially protects against cardiovascular diseases through various mechanisms.

Case Studies and Research Findings

  • Anti-Cancer Properties : Research indicates that compounds similar to this compound have demonstrated significant anti-cancer activity by targeting specific cancer cell lines. For example, studies have shown that modifications to the sulfonamide structure can enhance binding affinity to cancer-related targets, leading to increased efficacy in inhibiting tumor growth.
  • Inflammation Modulation : A study focusing on sulfonamides indicated that derivatives like 4-fluoro-N-(4-sulfamoylbenzyl) benzene-sulfonamide exhibit carbonic anhydrase inhibitory activity, which plays a role in modulating neuroplasticity and reducing inflammation . This suggests that this compound may similarly affect inflammatory pathways.
  • Neuropharmacological Effects : Another area of investigation has been the impact of sulfonamides on behavioral sensitization related to drug addiction. Research shows that certain sulfonamide derivatives can influence locomotor activity in animal models, potentially indicating therapeutic avenues for addiction treatment .

Comparative Analysis

When compared with other sulfonamide derivatives, this compound stands out due to its unique fluorinated structure, which enhances its interaction with biological targets. This structural uniqueness contributes to its varied biological activities compared to other compounds in the same class.

Compound Key Activity Notes
4-Fluoro-N-(2-phenoxyethyl)Anti-cancer, anti-inflammatoryUnique fluorinated structure enhances activity.
N-FluorobenzenesulfonimideElectrophilic fluorinating agentPrimarily used in organic synthesis.
N-Fluorodi(benzenesulfonyl)amineSimilar electrophilic propertiesLess focus on biological activity compared to 4-F.

Q & A

Q. What are the standard synthetic routes for 4-fluoro-N-(2-phenoxyethyl)benzenesulfonamide, and how are intermediates characterized?

The synthesis typically involves coupling a fluorobenzenesulfonyl chloride derivative with a phenoxyethylamine moiety. For example:

  • Step 1 : React 4-fluorobenzenesulfonyl chloride with 2-phenoxyethylamine in the presence of a base (e.g., triethylamine) to form the sulfonamide bond .
  • Step 2 : Purify the product via column chromatography and confirm structure using 1^1H/13^{13}C NMR and mass spectrometry (e.g., FAB-MS) .
  • Key intermediates : Monitor reaction progress using TLC and IR spectroscopy (e.g., sulfonamide S=O stretches at ~1157–1259 cm1^{-1}) .

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

  • NMR : 1^1H NMR (300 MHz, CDCl3_3) typically shows aromatic proton signals at δ 7.15–8.16 ppm for the fluorobenzene and phenoxyethyl groups, with distinct splitting patterns due to coupling with fluorine .
  • X-ray crystallography : Single-crystal analysis (e.g., Bruker APEXII CCD diffractometer, MoKα radiation) reveals bond angles, torsion angles (e.g., C–N–S–C = 76.7–101.8°), and dihedral angles between aromatic rings (e.g., 31.7–50.9°) .
  • Mass spectrometry : FAB-MS confirms molecular ion peaks (e.g., m/z 454 [M+H]+^+) .

Q. What preliminary biological assays are relevant for evaluating its pharmacological potential?

  • In vivo behavioral models : Assess effects on neurotransmitter systems (e.g., striatal adenosine modulation in nicotine-induced sensitization models) .
  • In vitro cytotoxicity : Screen against cancer cell lines (e.g., mTOR-mutant or rapamycin-resistant cells) using viability assays (IC50_{50} determination) .
  • Enzyme inhibition : Test binding to targets like leucine tRNA synthetase or orexin receptors via fluorescence polarization or SPR .

Advanced Research Questions

Q. How can structural data discrepancies between X-ray crystallography and computational models be resolved?

  • Case study : Crystal structures (e.g., orthorhombic Pbca, Z=8) may show deviations from DFT-optimized geometries due to packing forces or solvent effects .
  • Method : Compare experimental bond lengths/angles (e.g., C–S = 1.76 Å) with DFT/B3LYP/6-311++G(d,p) calculations. Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C–H⋯O hydrogen bonds) .
  • Validation : Apply Rint_{int} (<0.05) and goodness-of-fit (S > 1.0) metrics from refinement software (e.g., SHELXL) .

Q. What computational strategies optimize its pharmacokinetic properties while retaining bioactivity?

  • QSAR modeling : Correlate substituent effects (e.g., fluoro vs. chloro) with logP and IC50_{50} values using MOE or Schrödinger .
  • ADMET prediction : Use SwissADME to assess solubility, CYP450 inhibition, and blood-brain barrier penetration .
  • Docking studies : Simulate binding to targets (e.g., mTOR or orexin receptors) with AutoDock Vina, focusing on hydrogen bonds with sulfonamide oxygen and fluorine interactions .

Q. How do tautomeric equilibria or proton exchange processes affect its stability in solution?

  • Mechanism : Investigate enol-imine ↔ keto-amine tautomerization using DFT/PCM (polarizable continuum model) in solvents of varying polarity. Thermodynamic parameters (ΔG, ΔH) indicate unfavorable proton exchange (ΔG > 0) .
  • Spectroscopic validation : Track tautomer ratios via 1^1H NMR (e.g., imine proton at δ 8.16 ppm) or UV-vis (λmax_{\text{max}} shifts) .

Methodological Notes

  • Contradiction management : Cross-validate synthetic yields (e.g., 84–89% in ) by optimizing reaction conditions (temperature, solvent polarity).
  • Data integrity : Prefer peer-reviewed sources (e.g., crystallography in ) over vendor data (excluded per guidelines).

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